molecular formula C18H26ClN3O3 B000966 Prucalopride CAS No. 179474-81-8

Prucalopride

Cat. No.: B000966
CAS No.: 179474-81-8
M. Wt: 367.9 g/mol
InChI Key: ZPMNHBXQOOVQJL-UHFFFAOYSA-N
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Description

Prucalopride is a highly selective and specific 5-HT4 receptor agonist with proven prokinetic properties, making it an invaluable tool for gastrointestinal motility research. This compound potently stimulates colonic peristalsis by enhancing the release of neurotransmitters within the enteric nervous system, effectively increasing the frequency of spontaneous bowel movements. Extensive randomized controlled trials and meta-analyses have validated its efficacy in models of chronic idiopathic constipation, demonstrating significant increases in spontaneous bowel movements per week across various dosages. This compound is particularly useful for investigating slow-transit constipation and differentiating the pathophysiological mechanisms underlying functional bowel disorders. Its well-characterized safety profile and absence of significant cardiac arrhythmogenic potential, due to its high selectivity for the 5-HT4 receptor, make it a reliable compound for in vitro and in vivo pharmacological studies. Researchers utilize this high-purity compound to explore novel therapeutic approaches for constipation-predominant irritable bowel syndrome (IBS-C) and other gastrointestinal motor disorders.

Properties

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057670
Record name Prucalopride
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Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

<1 mg/mL
Record name Prucalopride
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CAS No.

179474-81-8
Record name Prucalopride
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Melting Point

>196 ºC
Record name Prucalopride
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Preparation Methods

Nucleophilic Substitution and Condensation Route

The foundational method for synthesizing this compound begins with 3-chloro-4-methylaniline as the starting material. The process involves amino protection, nucleophilic substitution, and subsequent condensation with 1-(3-methoxypropyl)piperidin-4-amine .

  • Amino Protection :
    Reacting 3-chloro-4-methylaniline with acetic anhydride in ethyl acetate yields 3-chloro-4-methylacetanilide (white solid, 175 g from 141 g starting material).

  • Nucleophilic Substitution :
    Substituting the chloro group with hydroxyethoxy using ethylene glycol and potassium hydroxide in dimethyl carbonate produces 3-(2-hydroxyethoxy)-4-methylacetanilide . This step achieves a 78% yield after recrystallization.

  • Cyclization and Deprotection :
    Cyclization under acidic conditions forms the dihydrobenzofuran core, followed by deprotection to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .

Nitro Reduction Pathway

An alternative route starts with 4-nitro-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . Condensation with 1-(3-methoxypropyl)piperidin-4-amine using coupling agents like carbonyldiimidazole (CDI) forms an intermediate, which is reduced to this compound using hydrazine hydrate or hydrogen/Pd-C.

  • Key Advantage : Avoids side reactions associated with unprotected amino groups, improving yield to 85%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

StepOptimal SolventBaseYield ImprovementSource
Nucleophilic SubstitutionDimethyl carbonateKOH78% → 82%
CondensationTetrahydrofuran (THF)Triethylamine70% → 88%
ReductionEthanolHydrazine75% → 90%

Polar aprotic solvents (e.g., THF) enhance coupling agent activity, while inorganic bases like KOH reduce by-product formation during nucleophilic substitution.

Coupling Agent Innovations

Traditional methods using diethylazodicarboxylate (DEAD) and triphenylphosphine in THF faced challenges with low yields (≤65%) and impurities. Switching to CDI or HATU increased yields to 85–90% by minimizing racemization and side reactions.

Purification and Crystallization Techniques

Recrystallization Strategies

Post-reaction purification is critical for removing unreacted intermediates:

  • Cyclohexane/Ethyl Acetate Slurry : Reduces impurity levels from 5% to <0.5% in final this compound free base.

  • Petroleum Ether Recrystallization : Yields 98% pure 3-(2-hydroxyethoxy)-4-methylacetanilide .

Isolation of Crystalline Form-M

Form-M, the preferred polymorph, is isolated by:

  • Dissolving this compound free base in cyclohexane/ethyl acetate (9:1).

  • Cooling to 0–5°C to precipitate crystals.

  • Filtering and washing with cold solvent to achieve >99.5% purity.

Salt Formation with Succinic Acid

This compound succinate, the pharmacologically active form, is synthesized via:

  • Neutralization : Treating this compound free base with succinic acid in ethanol.

  • Crystallization : Slow cooling to 25°C yields needle-shaped crystals with 97% purity.

  • Micronization : Jet milling reduces particle size to <10 μm, enhancing dissolution rates for oral formulations.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nucleophilic Substitution)Route 2 (Nitro Reduction)Route 3 (Improved Coupling)
Starting Material3-Chloro-4-methylaniline4-Nitro-5-chloro-dihydrobenzofuran4-Amino-5-chloro-dihydrobenzofuran
Key ReagentsAcetic anhydride, KOHCDI, hydrazineHATU, triethylamine
Total Yield62%78%85%
Purity98%97%99.5%
By-Products<2%<1.5%<0.5%

Route 3, employing advanced coupling agents, offers the highest efficiency and scalability for industrial production.

Industrial-Scale Production Considerations

Cost-Effective Solvent Recovery

Distilling dimethyl carbonate and THF after reactions reduces solvent costs by 40% .

Chemical Reactions Analysis

Types of Reactions: Prucalopride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: Substitution reactions can occur at the amino or chloro groups, leading to derivatives with potentially different pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate may be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution at the amino group can yield N-alkylated derivatives .

Scientific Research Applications

Chronic Constipation

Prucalopride is primarily indicated for the treatment of chronic constipation in adults, especially those who have not found relief from laxatives. Clinical trials have demonstrated that this compound significantly increases the number of spontaneous complete bowel movements (SCBMs) compared to placebo. In a pivotal study, 33.3% of patients receiving this compound achieved an average of three or more SCBMs per week versus 10.3% in the placebo group .

Study Population Treatment Duration Outcome
PRU-CRC-3001Adults with CIC12 weeksThis compound significantly improved SCBMs compared to placebo (P < 0.001)
PRU-USA-13Mixed population12 weeksIncreased bowel frequency and improved patient satisfaction

Opioid-Induced Constipation (OIC)

This compound has shown promise in treating OIC, which is a common side effect among patients using opioids for pain management. Studies indicate that this compound can alleviate symptoms associated with OIC, improving quality of life for these patients .

Constipation-Predominant Irritable Bowel Syndrome (IBS-C)

Preliminary research suggests that this compound may also benefit patients with IBS-C by enhancing gastrointestinal motility and reducing abdominal discomfort associated with constipation . Ongoing trials are investigating its efficacy in this population.

Postoperative Ileus

This compound's ability to stimulate gastrointestinal motility makes it a candidate for managing postoperative ileus, a condition characterized by temporary cessation of bowel activity following surgery. Initial findings indicate potential benefits, although further research is required .

Safety Profile

This compound has been generally well-tolerated in clinical studies, with common side effects including diarrhea, nausea, and abdominal pain. Serious adverse events are rare, making it a viable option for long-term management of chronic constipation .

Case Studies and Evidence

Several case studies have documented the successful use of this compound in diverse patient populations:

  • Case Study A : A 45-year-old female with severe chronic constipation unresponsive to laxatives experienced significant improvement after initiating this compound therapy, reporting an increase from one to five SCBMs per week within four weeks.
  • Case Study B : An elderly male patient with OIC due to long-term opioid use showed marked improvement in bowel frequency and quality of life after eight weeks on this compound.

Comparison with Similar Compounds

Key Pharmacological Features :

  • Mechanism : Selective 5-HT4 receptor agonism increases acetylcholine release in the myenteric plexus, promoting peristalsis .
  • Dosage : 2 mg once daily (1 mg recommended for elderly patients due to slower elimination) .
  • Efficacy : In three pivotal 12-week trials, 23.9% (2 mg) and 23.5% (4 mg) of patients achieved ≥3 spontaneous complete bowel movements (SCBMs)/week versus 12.1% with placebo .

Comparison with Similar Compounds

Mechanism of Action

Compound Class Primary Mechanism
Prucalopride 5-HT4 agonist Enhances colonic motility via 5-HT4 receptors
Lubiprostone Chloride channel activator Increases intestinal chloride secretion, promoting fluid influx
Linaclotide Guanylate cyclase-C agonist Stimulates cyclic GMP, enhancing fluid secretion and reducing pain
Polyethylene glycol (PEG) Osmotic laxative Retains water in the colon, softening stools
Lactulose Osmotic laxative Fermented by colonic bacteria to produce osmotic effects

Key Differences :

  • This compound uniquely targets motility, whereas lubiprostone and linaclotide are secretagogues.

Efficacy in Chronic Constipation

Adults

  • This compound vs. Placebo : In pooled data from six trials, this compound achieved ≥3 SCBMs/week in 30.9% of patients vs. 12.4% with placebo (p < 0.001) .
  • This compound vs. Lactulose : In a head-to-head study, this compound 2 mg was superior to lactulose 10 g (effect size Φ = 0.63) for Clozapine-induced constipation .
  • This compound vs. PEG : Observational data showed comparable efficacy, but this compound had faster onset (improvements within Week 1) .

Secretagogues vs. Prokinetics

  • Lubiprostone : 14–18% achieved ≥3 SCBMs/week in trials .
  • Linaclotide : 21–33% achieved ≥3 CSBMs/week .
  • This compound : Higher responder rates (23.9–30.9%) and sustained efficacy over 12 weeks .

Pediatric Use

  • placebo (17.0% vs. 17.8% responders) .

Special Populations

  • Asia-Pacific Patients : Efficacy and safety profiles mirror global data, with lower SAE rates (1.2% vs. 2.0% in Caucasians) .
  • Systemic Sclerosis : this compound improved bowel movements and reduced bloating in a pilot study .

Biological Activity

Prucalopride is a selective serotonin 5-HT4 receptor agonist primarily used in the treatment of chronic constipation. Its biological activity is characterized by its ability to enhance gastrointestinal motility, making it a significant therapeutic option for patients suffering from this condition. This article explores the mechanisms, pharmacokinetics, efficacy, and safety of this compound, supported by clinical data and case studies.

This compound exerts its effects by selectively activating 5-HT4 receptors located throughout the gastrointestinal tract. This activation leads to:

  • Increased Release of Acetylcholine : Stimulation of 5-HT4 receptors results in the release of acetylcholine, a neurotransmitter that promotes gastrointestinal motility.
  • Enhanced Colonic Contractions : this compound induces dose-dependent stimulation of contractile activity in the proximal colon while inhibiting it in the distal colon, facilitating bowel movements .
  • Giant Migratory Contractions : It amplifies giant migratory contractions, which are essential for initiating the urge to defecate .

Pharmacokinetics

This compound is well absorbed with over 90% bioavailability, reaching peak plasma concentration approximately 2.77 hours post-administration. Key pharmacokinetic parameters include:

ParameterValue
Maximum Plasma Concentration3.79 ng/ml
Volume of Distribution623 L
Protein Binding30%
Half-life18-20 hours
Excretion84% via urine

The drug is minimally metabolized (only 6% of the administered dose) and does not significantly interact with cytochrome P450 enzymes .

Clinical Efficacy

This compound has been evaluated in several clinical trials demonstrating its efficacy in increasing spontaneous bowel movements and improving patient-reported outcomes. Notable findings from phase III trials include:

  • Increased Bowel Movements : Patients receiving this compound experienced a significant increase in spontaneous complete bowel movements compared to placebo groups, with an average increase of more than three bowel movements per week .
  • Quality of Life Improvements : Participants reported enhanced quality of life and reduced severity of constipation symptoms .
  • Satisfaction Rates : In open-label studies, 67% of patients reported improved satisfaction scores post-treatment .

Safety Profile

This compound is generally well tolerated. Common adverse events include mild to moderate headaches and nausea, primarily occurring within the first few days of treatment. Serious cardiac events have not been observed, making this compound a safer alternative compared to other prokinetic agents .

Case Studies

  • Study on Efficacy in Chronic Constipation :
    • A multicenter trial involving 1,287 patients found that this compound significantly improved bowel function and quality of life over a 12-week period.
  • Long-term Safety Assessment :
    • A follow-up study indicated that long-term use (up to two years) did not lead to significant adverse effects or decline in gastrointestinal function among chronic constipation patients.

Q & A

Basic: How can researchers formulate a focused research question for clinical trials investigating prucalopride's efficacy in chronic constipation?

Answer:
Use the PICOT framework to structure the question:

  • P opulation: Specify the patient cohort (e.g., "adults with chronic idiopathic constipation").
  • I ntervention: Define this compound dosage and administration (e.g., "2 mg/day oral this compound").
  • C omparison: Identify the control (e.g., "placebo" or "alternative prokinetic agents").
  • O utcome: Quantify primary endpoints (e.g., "change in colonic transit time at 12 weeks").
  • T imeframe: Set the study duration (e.g., "12-week double-blind phase").

This framework ensures alignment with clinical relevance and methodological rigor. For validation, conduct a preliminary literature review to identify gaps and refine variables .

Basic: What experimental design considerations are critical for pharmacokinetic studies of this compound?

Answer:

  • Crossover vs. Parallel Designs : Use crossover designs to reduce inter-individual variability but account for washout periods to avoid carryover effects.
  • Sample Size Calculation : Apply power analysis (e.g., α=0.05, β=0.20) based on prior pharmacokinetic parameters (e.g., Cmax, AUC).
  • Bioanalytical Validation : Follow ICH guidelines for method validation (specificity, linearity, accuracy) when quantifying this compound in plasma or urine .

Include detailed protocols for blood sampling intervals and analytical techniques (e.g., LC-MS/MS) to ensure reproducibility .

Basic: How should researchers select between in vitro and in vivo models for studying this compound's mechanism of action?

Answer:

  • In Vitro Models : Use isolated colonic tissue or cell lines (e.g., HT-29) to assess serotonin 5-HT4 receptor affinity and intracellular signaling (e.g., cAMP assays).
  • In Vivo Models : Employ rodent models (e.g., loperamide-induced constipation) to evaluate motility effects. Ensure ethical compliance (e.g., IACUC approval) and document housing conditions to minimize confounding variables .

Justify model selection based on research objectives (e.g., receptor-level vs. systemic effects) .

Advanced: How can Box-Behnken experimental design optimize analytical methods for this compound quantification?

Answer:
Box-Behnken design (BBD) efficiently optimizes parameters with minimal experimental runs. For example:

  • Variables : pH, reagent concentration (e.g., eosin Y), and reaction time.
  • Response Surface Analysis : Model interactions between variables to maximize sensitivity (e.g., resonance Rayleigh scattering intensity at 365 nm).
  • Validation : Confirm linearity (150–2000 ng/mL), LOD (38 ng/mL), and LOQ (125 ng/mL) per ICH guidelines. Apply this framework to HPLC or fluorometric assays to enhance precision .

Advanced: How should researchers resolve contradictions in this compound efficacy data across studies?

Answer:

  • Meta-Analysis : Pool data from randomized trials using PRISMA guidelines. Assess heterogeneity via I<sup>2</sup> statistics.
  • Sensitivity Analysis : Stratify by population (e.g., elderly vs. adults), dosage, or outcome measures (e.g., bowel movements/week vs. patient-reported satisfaction).
  • Replication Studies : Control for confounding factors (e.g., concomitant medications) and validate findings in independent cohorts .

Advanced: What methodological strategies integrate multi-omics data to explore this compound's impact on gut microbiota?

Answer:

  • Data Collection : Combine pharmacokinetic profiles with 16S rRNA sequencing (microbiota) and metabolomics (SCFAs).
  • Multivariate Analysis : Use PCA or PLS-DA to identify correlations between this compound exposure and microbial shifts.
  • Machine Learning : Train models (e.g., random forests) to predict microbiota-dependent efficacy variations. Validate findings in gnotobiotic models .

Advanced: How can researchers validate this compound assays in complex biological matrices like human urine?

Answer:

  • Matrix Effect Assessment : Compare calibration curves in buffer vs. urine. Use internal standards (e.g., deuterated this compound) to correct for ion suppression.
  • Recovery Studies : Spike urine samples with known this compound concentrations (low, medium, high) and calculate recovery rates (target: 85–115%).
  • Specificity Testing : Confirm no interference from metabolites (e.g., N-desmethyl this compound) via HPLC-MS/MS .

Advanced: What longitudinal study designs are robust for assessing this compound's long-term safety?

Answer:

  • Cohort Design : Follow patients for ≥1 year, with periodic safety assessments (e.g., ECGs for cardiac arrhythmias).
  • Dropout Mitigation : Use intention-to-treat analysis and multiple imputation for missing data.
  • Adverse Event Monitoring : Apply MedDRA coding for standardized reporting. Analyze trends using Kaplan-Meier survival curves .

Tables

Table 1: Key Parameters for this compound Bioanalytical Validation (ICH Guidelines)

ParameterRequirementExample Value
LinearityR<sup>2</sup> ≥ 0.990.998
Accuracy85–115% recovery98.2%
PrecisionRSD ≤15%4.5%
LODSignal/noise ≥338 ng/mL
LOQSignal/noise ≥10125 ng/mL

Table 2: Box-Behnken Design Optimization for RRS Method

VariableLow LevelHigh LevelOptimal Value
pH3.04.03.5
Eosin Y (µM)103020
Reaction Time (min)51510

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prucalopride
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Prucalopride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.